5-Iodo-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-Iodo-3-methyl-1,2,4-oxadiazole is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of an iodine atom at the 5-position and a methyl group at the 3-position makes this compound unique. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methyl-1,2,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method includes the acylation of amidoximes with carboxylic acids or their derivatives, followed by cyclization in the presence of reagents such as N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), or N,N’-carbonyldiimidazole (CDI) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include 3-methyl-1,2,4-oxadiazole derivatives with various substituents replacing the iodine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
5-Iodo-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of high-energy materials and as a component in the formulation of energetic compounds
Mechanism of Action
The mechanism of action of 5-Iodo-3-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression.
Pathway Modulation: It can modulate pathways like the NF-kB signaling pathway, which is involved in inflammation and cancer progression
Comparison with Similar Compounds
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in explosives.
1,3,4-Oxadiazole: Widely used in medicinal chemistry for its antimicrobial and anticancer properties.
1,2,3-Oxadiazole: Less stable and less commonly used due to its tendency to exist as an unstable diazoketone tautomer.
Uniqueness: 5-Iodo-3-methyl-1,2,4-oxadiazole stands out due to the presence of the iodine atom, which imparts unique reactivity and potential for further functionalization. Its specific substitution pattern also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C3H3IN2O |
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Molecular Weight |
209.97 g/mol |
IUPAC Name |
5-iodo-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C3H3IN2O/c1-2-5-3(4)7-6-2/h1H3 |
InChI Key |
PJMYJYKVKOPCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)I |
Origin of Product |
United States |
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